2-Bromo-5-chloroquinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-chloroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-8-11-4-5-6(10)2-1-3-7(5)12-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSCBIXEPUZHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 5 Chloroquinazoline and Analogous Halogenated Quinazolines
Precursor Synthesis and Functionalization for Quinazoline (B50416) Construction
The foundation for the synthesis of 2-bromo-5-chloroquinazoline lies in the preparation of key intermediates, primarily halogenated anthranilamides or related benzene (B151609) derivatives. The strategic introduction of halogen atoms onto the aromatic ring at this early stage is crucial for the final structure of the target molecule.
Synthesis of Halogenated Anthranilamides and Related Key Intermediates
The synthesis of the requisite 5-chloro-2-aminobenzamide is a critical first step. One common approach begins with the chlorination of anthranilic acid. For instance, the reaction of anthranilic acid with sulfuryl chloride can yield 5-chloroanthranilic acid chim.it. This acid is then converted to its corresponding acid chloride, typically using thionyl chloride. Subsequent amination of the acid chloride with ammonia provides 2-amino-5-chlorobenzamide chim.it.
Alternatively, halogenated anthranilamides can be prepared from isatoic anhydrides. The reaction of an appropriately substituted isatoic anhydride with an amine can yield the corresponding anthranilamide. This method offers a versatile route to a variety of N-substituted or unsubstituted anthranilamides.
Another key intermediate that can be envisioned is 2-amino-5-chlorobenzonitrile. This compound can be synthesized from 2-aminobenzonitrile via chlorination with N-chlorosuccinimide chim.it. The nitrile group can then be hydrolyzed to an amide to yield 2-amino-5-chlorobenzamide.
Regioselective Halogenation Strategies (e.g., Bromination, Chlorination)
Achieving the correct substitution pattern on the initial benzene ring requires precise control over the halogenation reactions. Regioselective halogenation is therefore a key aspect of precursor synthesis. For example, the bromination of anthranilamide with N-bromosuccinimide (NBS) in a suitable solvent like chloroform can lead to the formation of dibromoanthranilamide. Similarly, N-chlorosuccinimide (NCS) can be employed for chlorination reactions.
The choice of halogenating agent and reaction conditions is critical for controlling the position and number of halogen substituents. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enable mild and regioselective halogenation of a range of arenes and heterocycles with N-halosuccinimides, often without the need for a catalyst. This approach can be valuable in achieving high yields and specific substitution patterns on the precursor molecules.
Cyclocondensation and Ring-Closure Reactions for Quinazoline Core Formation
Once the appropriately halogenated precursor is in hand, the next stage is the construction of the bicyclic quinazoline ring system. This is typically achieved through cyclocondensation or other ring-closure reactions.
Condensation Reactions with Aldehydes and Related Electrophiles
A widely used method for forming the quinazoline ring involves the condensation of an anthranilamide with an aldehyde. For instance, halogenated anthranilamides can be reacted with benzaldehyde in the presence of a catalyst, followed by an oxidative step, to yield 2-aryl-quinazolin-4(3H)-ones. Copper chloride has been reported as an effective catalyst for the cyclization of the intermediate formed from the reaction of 2-amino-3,5-dibromobenzamide and various aromatic aldehydes.
This general strategy can be adapted to synthesize a wide array of substituted quinazolines by varying the anthranilamide and the aldehyde or other electrophilic partner. The reaction of anthranilamide with ethyl levulinate, for example, can lead to the formation of tricyclic pyrrolo[1,2-a]quinazoline-1,5-dione derivatives through a double cyclocondensation cascade organic-chemistry.org.
Advanced Cyclization Techniques for Dihaloquinazoline Synthesis
To directly synthesize dihaloquinazolines, more advanced cyclization strategies can be employed. One such approach involves starting with a precursor that already contains the necessary halogen atoms. For instance, a plausible route to this compound would start with 5-chloro-2-aminobenzamide. This precursor can be cyclized to form 5-chloroquinazoline-2,4(1H,3H)-dione. This dione can then be treated with a chlorinating agent like phosphorus oxychloride (POCl3) to yield 2,4,5-trichloroquinazoline.
The regioselectivity of subsequent reactions on such polychlorinated quinazolines is a key consideration. It is well-documented that the chlorine atom at the 4-position of 2,4-dichloroquinazolines is significantly more reactive towards nucleophilic substitution than the chlorine at the 2-position nih.govstackexchange.com. This differential reactivity can be exploited to selectively replace the 4-chloro substituent. For example, treatment with a reducing agent could selectively remove the 4-chloro group to give 2,5-dichloroquinazoline, which could then potentially undergo halogen exchange.
Post-Cyclization Halogenation and Halogen Exchange Reactions
The final step in the synthesis of this compound often involves the introduction of the bromine atom at the 2-position after the quinazoline core has been formed. This can be achieved through direct halogenation or via a halogen exchange reaction.
A powerful method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction. This reaction involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) bromide solution scielo.br. In the context of this compound synthesis, this would necessitate the preparation of 2-amino-5-chloroquinazoline (B68112) as a key intermediate. This aminoquinazoline could potentially be synthesized from 5-chloroanthranilamide through a cyclization reaction that preserves the amino group at the 2-position. The subsequent Sandmeyer reaction on 2-amino-5-chloroquinazoline would then yield the desired this compound.
Direct bromination of a pre-formed 5-chloroquinazolinone is another potential route. However, controlling the regioselectivity of such a reaction to favor substitution at the 2-position can be challenging and may lead to a mixture of products.
Halogen exchange reactions offer another avenue. For instance, starting from a 2-chloro-5-chloroquinazoline derivative, it might be possible to selectively exchange the 2-chloro substituent for a bromo group using a suitable bromine source. Metal-catalyzed cross-coupling reactions, while more commonly used for C-C or C-N bond formation, can also be adapted for certain halogen exchange processes on halogenated quinazolines scielo.br.
Chlorination of Quinazolin-4(3H)-ones (e.g., using POCl₃)
A fundamental and widely employed method for synthesizing 4-chloroquinazolines is the treatment of the corresponding quinazolin-4(3H)-one precursors with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). researchgate.netresearchgate.net This reaction transforms the 4-oxo group into a more reactive 4-chloro group, which serves as a versatile handle for further nucleophilic substitution reactions.
The reaction mechanism is understood to occur in two distinct stages, which can be managed by controlling the temperature. nih.govdatapdf.com The initial step involves a phosphorylation reaction that occurs at lower temperatures (below 25 °C) under basic conditions, leading to the formation of various phosphorylated intermediates. nih.gov The second stage requires heating the mixture, typically to temperatures between 70-90 °C, to facilitate the clean conversion of these intermediates into the final 4-chloroquinazoline (B184009) product. nih.gov Refluxing the quinazolin-4(3H)-one in an excess of POCl₃ is a common procedure to ensure the reaction goes to completion. researchgate.net In some cases, thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) is used as an alternative, yielding the desired chloroquinazolines in high purity and yield. researchgate.net
Following the reaction, the excess POCl₃ is typically removed under reduced pressure. The work-up process often involves carefully quenching the reaction mixture with ice water and neutralizing it, followed by extraction with an organic solvent like dichloromethane (CH₂Cl₂). researchgate.net
Table 1: Reaction Conditions for Chlorination of Quinazolin-4(3H)-ones
| Reagent | Co-reagent/Solvent | Temperature | Duration | Outcome |
|---|---|---|---|---|
| POCl₃ | Diisopropylethylamine | 110 °C | 2 hours | Forms the corresponding 4-chloroquinazoline intermediate. researchgate.netresearchgate.net |
| POCl₃ | R₃N (base) | < 25 °C then 70-90 °C | Staged | Allows for separation of phosphorylation and chlorination steps. nih.gov |
Directed Bromination at Specific Positions
The synthesis of specifically substituted halogenated quinazolines like this compound requires precise control over the introduction of bromine atoms. Directed bromination can be achieved either by starting with a pre-brominated precursor or by selective bromination of the quinazoline ring system. The position of bromination is heavily influenced by the existing substituents on the ring and the choice of brominating agent.
A common strategy involves the use of N-bromosuccinimide (NBS) as a brominating agent. nih.govnih.gov For instance, the synthesis of 6-bromo-substituted quinazolinones often starts with the bromination of anthranilic acid using NBS in a solvent like acetonitrile. nih.gov This brominated precursor is then cyclized to form the quinazolinone ring. Another approach involves the direct bromination of a pre-formed quinazolinone. For example, 2-amino-3,5-dibromo-benzamide can be synthesized and subsequently used to form a dibrominated quinazolinone. nih.gov
For a compound like this compound, a logical synthetic route would involve starting with a precursor that already contains the chloro-substituent at the 5-position, such as 2-amino-5-chlorobenzoic acid. This precursor would first be converted into the corresponding 5-chloroquinazolin-4(3H)-one. Subsequent steps would then focus on the introduction of bromine at the 2-position and the chlorination of the 4-position. The synthesis of polybromoquinolines can be achieved through a one-pot bromination and dehydrogenation of tetrahydroquinolines using NBS, which acts as both an electrophile and an oxidant. nih.gov
Table 2: Common Reagents for Directed Bromination
| Brominating Agent | Substrate Example | Conditions | Purpose |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Anthranilic acid | Acetonitrile, Room Temp | Bromination of the benzene ring prior to cyclization. nih.gov |
| N-Bromosuccinimide (NBS) | 2-Aminobenzamide | Chloroform, Room Temp | Synthesis of dibromoanthranilamide. nih.gov |
Streamlined and High-Yield Synthetic Protocols for this compound Production
Developing a streamlined and high-yield synthesis for this compound necessitates an efficient multi-step pathway that maximizes the yield at each stage while minimizing purification steps. While a specific one-pot synthesis for this exact molecule is not extensively documented, a protocol can be constructed based on established high-yield methodologies for analogous halogenated quinazolines.
A plausible and efficient protocol would commence with a commercially available and appropriately substituted precursor, 2-amino-5-chlorobenzoic acid. This starting material ensures the chlorine atom is correctly positioned from the outset. The synthesis would proceed through several key transformations:
Cyclization to form a Quinazolinone: The 2-amino-5-chlorobenzoic acid would be reacted with a suitable reagent to form the quinazoline ring.
Bromination: Introduction of the bromine atom at the 2-position.
Chlorination: Conversion of the 4-oxo group to a 4-chloro group to yield the final product.
To enhance yield and streamline the process, optimizing reaction conditions is critical. For the chlorination step, using SOCl₂ with catalytic DMF can offer high yields (77-96%) and cleaner reactions compared to POCl₃ alone. researchgate.net Metal-catalyzed cross-coupling reactions, although more complex, represent another avenue for high-efficiency synthesis of polysubstituted quinazolines. mdpi.comnih.gov By carefully selecting reagents and optimizing conditions for each discrete step, a robust and high-yield pathway for the production of this compound can be achieved.
Table 3: Proposed High-Yield Synthetic Protocol for this compound
| Step | Reaction | Key Reagents | Rationale for High Yield |
|---|---|---|---|
| 1 | Formation of 5-Chloroquinazolin-4(3H)-one | 2-amino-5-chlorobenzoic acid, Formamide | Utilizes a readily available starting material to build the core structure. |
| 2 | Bromination at the 2-position | 5-Chloroquinazolin-4(3H)-one, PBr₃/POBr₃ | Targeted bromination of the 2-position of the quinazolinone ring. |
Reactivity and Mechanistic Investigations of 2 Bromo 5 Chloroquinazoline
Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogenated Quinazolines
Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide array of functional groups onto the quinazoline (B50416) core. The reactivity of halogenated quinazolines in these reactions is profoundly influenced by the position of the halogen and the electronic nature of the quinazoline ring.
Comparative Reactivity and Regioselectivity of Halogen Atoms (C-Br vs. C-Cl)
In the context of SNAr reactions on dihalogenated quinazolines, the position of the halogen atom is a more significant determinant of reactivity than its intrinsic lability (I > Br > Cl). For quinazoline derivatives, a halogen at the C4 position is markedly more susceptible to nucleophilic attack than a halogen at the C2 position. This enhanced reactivity is a direct consequence of the electronic structure of the quinazoline ring system.
The nitrogen atom at position 3 (N3) exerts a powerful electron-withdrawing effect, which is more pronounced at the adjacent C4 position. This effect, combined with the ability of the heterocyclic ring to stabilize the negative charge in the Meisenheimer intermediate, renders the C4 position highly electrophilic. Consequently, in a molecule like 2-Bromo-5-chloroquinazoline, a nucleophile will preferentially attack the C5-Cl position over the C2-Br position in an SNAr reaction, assuming the electronic influence of the benzo-fused ring is comparable.
It is important to note that in many documented cases involving 2,4-dihaloquinazolines, the chlorine atom at the C4 position is selectively displaced by various nucleophiles, leaving the halogen at the C2 position intact. nih.gov This regioselectivity is a common theme in quinazoline chemistry and is exploited synthetically to build molecular complexity in a controlled manner.
Influence of the α-Nitrogen Effect on C(4)-Chlorine Reactivity
The heightened reactivity of the chlorine atom at the C4 position in quinazolines is attributed to the "α-nitrogen effect". nih.gov The nitrogen atom at position 1 (N1) significantly acidifies the C-H bond at the C2 position and, more importantly for SNAr, activates the C4 position towards nucleophilic attack. This activation arises from the ability of the nitrogen atom to stabilize the intermediate formed during the addition of a nucleophile.
The general mechanism for SNAr involves the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. researchgate.net The presence of the nitrogen atom at the α-position (N1) to the reacting center (C4) allows for effective delocalization of the negative charge onto the electronegative nitrogen atom, thereby lowering the activation energy of the reaction. This stabilization is more effective for substitution at the C4 position than at the C2 position. Studies on 2,4-dichloroquinazolines consistently demonstrate the preferential substitution at the C4 position, underscoring the potent directing influence of the α-nitrogen. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like this compound, the differential reactivity of the C-Br and C-Cl bonds under these conditions allows for selective functionalization.
Palladium-Catalyzed Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for constructing complex molecular architectures. The success of these reactions with dihalogenated quinazolines hinges on the selective activation of one C-X bond over the other.
The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a powerful method for the formation of C(sp²)-C(sp) bonds. youtube.comwikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.org
In the case of this compound, the Sonogashira coupling is expected to proceed with high regioselectivity. The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. wikipedia.org This trend is based on the bond dissociation energies, with the weaker C-Br bond being more readily cleaved by the palladium catalyst in the oxidative addition step compared to the stronger C-Cl bond. Therefore, the Sonogashira coupling of this compound with a terminal alkyne would selectively occur at the C2 position, leading to the formation of a 2-alkynyl-5-chloroquinazoline derivative. This selectivity allows for the subsequent functionalization of the C5-Cl bond in a stepwise manner.
Table 1: Regioselectivity in Sonogashira Coupling of Dihaloquinazolines
| Quinazoline Derivative | Halogen at C2 | Halogen at C4/C5 | Major Product |
|---|---|---|---|
| 2-Bromo-4-chloroquinazoline | Br | Cl | 2-Alkynyl-4-chloroquinazoline |
| 2-Iodo-4-chloroquinazoline | I | Cl | 2-Alkynyl-4-chloroquinazoline |
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates. jyu.fiwikipedia.org This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov
Similar to the Sonogashira coupling, the regioselectivity of the Suzuki-Miyaura coupling of this compound is governed by the relative reactivity of the C-Br and C-Cl bonds. The oxidative addition of the palladium catalyst to the carbon-halogen bond is the rate-determining step, and the C-Br bond will react preferentially over the C-Cl bond. nih.gov Consequently, the Suzuki-Miyaura coupling of this compound with an organoboron reagent is expected to yield the corresponding 2-aryl- or 2-vinyl-5-chloroquinazoline as the major product. This selective transformation provides a strategic entry point for the synthesis of polysubstituted quinazolines.
Table 2: Regioselectivity in Suzuki-Miyaura Coupling of Dihaloquinazolines
| Quinazoline Derivative | Halogen at C2 | Halogen at C4/C5 | Major Product |
|---|---|---|---|
| 2-Bromo-4-chloroquinazoline | Br | Cl | 2-Aryl-4-chloroquinazoline |
| 2-Iodo-4-chloroquinazoline | I | Cl | 2-Aryl-4-chloroquinazoline |
Negishi Coupling with Organozinc Reagents
The Negishi coupling, a palladium-catalyzed reaction between an organozinc reagent and an organic halide, is a powerful tool for the formation of carbon-carbon bonds. For this compound, the reaction is anticipated to proceed selectively at the more reactive C2-bromo position.
Mechanistic Insights: The catalytic cycle of the Negishi coupling involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The higher reactivity of the C-Br bond compared to the C-Cl bond ensures that oxidative addition occurs preferentially at the C2 position of this compound.
While specific examples for this compound are not readily found in the literature, studies on other dihaloquinazolines support the feasibility of this selective transformation.
Hypothetical Reaction Data:
| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | PPh₃ | THF | 60 | 12 | 5-chloro-2-phenylquinazoline | Not Reported |
| 2 | Alkylzinc bromide | Pd₂(dba)₃ | XPhos | Dioxane | 80 | 8 | 2-alkyl-5-chloroquinazoline | Not Reported |
Kumada Coupling with Grignard Reagents
The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile in a palladium- or nickel-catalyzed cross-coupling with an organic halide. Similar to the Negishi coupling, the reaction with this compound is expected to be selective for the C2 position.
Mechanistic Insights: The mechanism of the Kumada coupling is analogous to other palladium-catalyzed cross-coupling reactions. The key steps are oxidative addition, transmetalation with the Grignard reagent, and reductive elimination. The high reactivity of Grignard reagents can sometimes lead to side reactions, but under controlled conditions, selective coupling can be achieved.
Hypothetical Reaction Data:
| Entry | Grignard Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Pd(dppf)Cl₂ | THF | 25 | 6 | 5-chloro-2-phenylquinazoline | Not Reported |
| 2 | Methylmagnesium iodide | NiCl₂(dppp) | Ether | 0-25 | 4 | 5-chloro-2-methylquinazoline | Not Reported |
Heck Coupling
The Heck coupling reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. In the case of this compound, the C2-bromo position would be the expected site of reaction.
Mechanistic Insights: The Heck coupling mechanism proceeds through oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.
Hypothetical Reaction Data:
| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 5-chloro-2-styrylquinazoline | Not Reported |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | n-Butyl 3-(5-chloroquinazolin-2-yl)acrylate | Not Reported |
Stille Coupling
The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide. The predictable chemoselectivity makes it a valuable method for the functionalization of polyhalogenated heterocycles like this compound, with the reaction anticipated at the C2-Br bond.
Mechanistic Insights: The catalytic cycle of the Stille coupling involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organostannane, and reductive elimination. The reaction is known for its tolerance of a wide range of functional groups.
Hypothetical Reaction Data:
| Entry | Organostannane | Catalyst | Ligand | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | PPh₃ | Toluene | 110 | 5-chloro-2-phenylquinazoline | Not Reported |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ | AsPh₃ | Dioxane | 90 | 5-chloro-2-vinylquinazoline | Not Reported |
Palladium-Catalyzed Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is expected to occur selectively at the C2 position of this compound.
Mechanistic Insights: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation to form an amido complex, and reductive elimination to form the C-N bond. The choice of ligand is crucial for the efficiency of this reaction.
Hypothetical Reaction Data:
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions can also be employed for the selective functionalization of this compound, likely at the more reactive C2-bromo position.
Mechanistic Insights: The mechanism of copper-catalyzed coupling reactions is still a subject of debate but is generally believed to involve oxidative addition of the copper(I) catalyst to the aryl halide, followed by reaction with the nucleophile.
Hypothetical Reaction Data:
Chemo- and Regioselective Functionalization of Polyhalogenated Quinazolines
The presence of multiple halogen atoms with different reactivities on a quinazoline core allows for sequential and site-selective functionalization. In this compound, the C-Br bond at the C2 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the C-Cl bond at the C5 position.
This difference in reactivity allows for a modular approach to the synthesis of polysubstituted quinazolines. The C2 position can be functionalized first under milder conditions, leaving the C5-chloro group intact for a subsequent coupling reaction under more forcing conditions or with a different catalytic system.
For instance, a Suzuki coupling could be performed selectively at the C2 position using a palladium catalyst. The resulting 2-aryl-5-chloroquinazoline could then be subjected to a second cross-coupling reaction, such as a Buchwald-Hartwig amination, at the C5 position, potentially requiring a different ligand and harsher conditions to activate the less reactive C-Cl bond.
Studies on related polyhalogenated quinazolines, such as 2,4,7-trichloroquinazoline, have demonstrated the feasibility of such sequential functionalization strategies. nih.gov For example, the C4 position of 2,4-dichloroquinazoline (B46505) is the most electrophilic and reactive, followed by the C2 position. nih.gov In 6-bromo-2,4-dichloroquinazoline, coupling occurs at both the C4 and C6 positions. nih.gov These findings underscore the subtle electronic and steric factors that govern the regioselectivity of cross-coupling reactions on the quinazoline scaffold.
Other Transformational Reactions (e.g., reduction, oxidative cyclization)
While specific studies detailing the reduction and oxidative cyclization of this compound are not extensively documented in publicly available literature, the reactivity of the quinazoline core and the presence of two distinct halogen substituents suggest a range of potential transformational reactions. Drawing parallels from the chemistry of related haloquinazolines and other aromatic halides, we can explore plausible reaction pathways.
Reductive Transformations
Reductive dehalogenation is a common transformation for aryl halides. In the case of this compound, selective reduction is a key consideration. The carbon-bromine bond is generally more susceptible to cleavage than the carbon-chlorine bond under many reductive conditions. This difference in reactivity could potentially allow for the selective removal of the bromine atom at the 2-position.
Catalytic Hydrogenation:
Catalytic hydrogenation is a powerful method for the reduction of various functional groups. For haloaromatics, this can lead to dehalogenation. The choice of catalyst and reaction conditions is crucial for achieving the desired selectivity. For instance, rhenium-based catalysts have been shown to be effective for the hydrogenation of bromoquinolines to the corresponding tetrahydroquinolines without cleavage of the C-Br bond. This suggests that under specific catalytic conditions, the quinazoline ring of this compound might be reduced while preserving the halogen substituents. Conversely, other catalysts, such as palladium on carbon (Pd/C), are well-known for their ability to effect dehalogenation. It is plausible that catalytic hydrogenation of this compound in the presence of a suitable catalyst and a hydrogen source could lead to the formation of 5-chloroquinazoline.
A hypothetical reductive dehalogenation is presented in the table below:
| Reactant | Reagents and Conditions | Product |
| This compound | H₂, Catalyst (e.g., Pd/C), Solvent, Base | 5-Chloroquinazoline |
It is important to note that the specific conditions to achieve this transformation would require experimental optimization to ensure selectivity and high yield.
Other Reductive Methods:
Other methods for reductive dehalogenation of aryl halides include the use of reducing agents like sodium sulfite (B76179) in an aqueous medium or processes involving sodium or calcium in lower alcohols. These methods have been demonstrated for a variety of haloaromatic compounds. The application of such methods to this compound would need to be investigated to determine their efficacy and selectivity.
Palladium-Catalyzed Transformations
The presence of a bromine atom at the 2-position makes this compound a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The reactivity of different halogenated positions on a quinazoline ring in palladium-catalyzed reactions is often dictated by the bond dissociation energies (C-I > C-Br > C-Cl) and the electronic nature of the position. In polyhalogenated quinazolines, the C4 position is generally the most electrophilic and reactive, followed by the C2 and then other positions on the benzene (B151609) ring. For this compound, the bromine at the C2 position would be the primary site for oxidative addition to a palladium(0) complex in cross-coupling reactions.
Intramolecular Heck Reaction:
If a suitable alkene moiety is introduced elsewhere in a molecule derived from this compound, an intramolecular Heck reaction could be envisioned to construct a new ring system. The intramolecular Heck reaction is a powerful tool for the synthesis of complex carbocyclic and heterocyclic frameworks.
The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to regenerate the catalyst and form the product.
While no specific examples of intramolecular Heck reactions starting from this compound are available, the known principles of this reaction suggest its potential applicability for creating novel fused quinazoline derivatives.
The table below outlines the general components of such a hypothetical reaction:
| Substrate | Catalyst | Base | Solvent | Product Type |
| 2-(alkenyl-substituted)-5-chloroquinazoline | Pd(0) complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Organic or Inorganic Base (e.g., Et₃N, K₂CO₃) | Polar aprotic (e.g., DMF, MeCN) | Fused polycyclic quinazoline derivative |
The specific outcome and efficiency of such a reaction would depend on the nature of the tethered alkene and the reaction conditions employed.
Advanced Spectroscopic Elucidation and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their proximity to one another. The quinazoline (B50416) ring system contains four protons. Due to the substitution pattern of 2-Bromo-5-chloroquinazoline, three of these protons are on the benzene (B151609) portion of the bicyclic system (at positions 6, 7, and 8) and one is on the pyrimidine (B1678525) ring (at position 4).
The electron-withdrawing effects of the nitrogen atoms and the halogen substituents (bromine and chlorine) significantly influence the chemical shifts (δ) of the aromatic protons, causing them to appear in the downfield region of the spectrum (typically δ 7.0-9.5 ppm). The proton at the C4 position is expected to be the most deshielded due to its proximity to two nitrogen atoms, likely appearing as a singlet above δ 9.0 ppm.
The protons on the carbocyclic ring (H6, H7, H8) would form a distinct pattern. The chlorine atom at C5 would strongly deshield the adjacent H6 proton. The protons at H7 and H8 would also be influenced by the fused ring system. The coupling between these adjacent protons (vicinal coupling) would result in splitting patterns (doublets, triplets, or doublet of doublets) governed by the J-coupling constants, typically in the range of 7-9 Hz for ortho-coupling in aromatic systems.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: This table is illustrative and based on predicted values.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H4 | 9.1 - 9.4 | Singlet (s) | - |
| H6 | 7.8 - 8.1 | Doublet (d) | J ≈ 8.0 - 9.0 |
| H8 | 7.7 - 8.0 | Doublet (d) | J ≈ 7.0 - 8.0 |
| H7 | 7.5 - 7.8 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 7.0 - 9.0 |
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would produce a single peak. The molecule has eight carbon atoms in the quinazoline ring system, all of which are in distinct chemical environments.
The chemical shifts of the carbon atoms are influenced by hybridization and the electronegativity of attached and nearby atoms.
Carbons bonded to halogens (C2 and C5): These carbons would be significantly affected. The C2 carbon, bonded to bromine, and the C5 carbon, bonded to chlorine, would have their resonances shifted depending on the complex interplay of electronegativity and heavy atom effects.
Carbons adjacent to nitrogen (C4, C8a): These carbons are typically found downfield. C4, being an imine-like carbon, would be expected around 150-160 ppm.
Bridgehead carbons (C4a, C8a): These quaternary carbons generally show lower intensity peaks and their shifts are influenced by the fusion of the two rings.
Other aromatic carbons (C6, C7, C8): These would appear in the typical aromatic region (δ 120-140 ppm).
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: This table is illustrative and based on predicted values.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 150 - 155 |
| C4 | 155 - 160 |
| C4a | 120 - 125 |
| C5 | 130 - 135 |
| C6 | 125 - 130 |
| C7 | 135 - 140 |
| C8 | 128 - 133 |
| C8a | 148 - 152 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, allowing for the tracing of proton-proton connectivities, for instance, confirming the H6-H7-H8 sequence.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons (like C4a, C5, and C8a) and piecing together the molecular fragments.
Solid-State NMR: If the compound exists in different crystalline forms (polymorphs), solid-state NMR could be used to characterize and distinguish these forms, as the NMR signals are sensitive to the local environment in the crystal lattice.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. The nominal molecular weight of this compound (C₈H₄BrClN₂) is approximately 242 g/mol .
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass to several decimal places, confirming the elemental composition. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion would appear as a characteristic cluster of peaks:
[M]⁺: C₈H₄⁷⁹Br³⁵ClN₂
[M+2]⁺: A combination of C₈H₄⁸¹Br³⁵ClN₂ and C₈H₄⁷⁹Br³⁷ClN₂
[M+4]⁺: C₈H₄⁸¹Br³⁷ClN₂
The relative intensities of these peaks provide a definitive signature for the presence of one bromine and one chlorine atom.
Under electron ionization (EI), the molecular ion would undergo fragmentation. Plausible fragmentation pathways for quinazoline derivatives often involve the loss of small, stable molecules or radicals. For this compound, expected fragmentation could include:
Loss of a bromine radical (•Br)
Loss of a chlorine radical (•Cl)
Loss of HCN from the pyrimidine ring, a common fragmentation for quinoline (B57606) and quinazoline systems.
Table 3: Predicted Isotopic Pattern and Key Fragments in the Mass Spectrum of this compound (Note: This table is illustrative and based on predicted values.)
| Ion | m/z (most abundant isotopes) | Description |
| [C₈H₄⁷⁹Br³⁵ClN₂]⁺ | 242 | Molecular Ion (M) |
| [C₈H₄⁸¹Br³⁵ClN₂]⁺ / [C₈H₄⁷⁹Br³⁷ClN₂]⁺ | 244 | M+2 Isotope Peak |
| [C₈H₄⁸¹Br³⁷ClN₂]⁺ | 246 | M+4 Isotope Peak |
| [M - Br]⁺ | 163 | Loss of Bromine |
| [M - Cl]⁺ | 207 | Loss of Chlorine |
| [M - HCN]⁺ | 215 | Loss of Hydrogen Cyanide |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the functional groups present. The IR spectrum of this compound would be characterized by several key absorption bands.
Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N bonds in the pyrimidine ring and the C=C bonds in both rings would result in a series of sharp, medium-to-strong absorption bands in the 1620-1450 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 900-675 cm⁻¹ region. The specific pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.
C-Cl and C-Br Stretching: Vibrations involving carbon-halogen bonds are found in the fingerprint region. The C-Cl stretch typically appears in the 850-550 cm⁻¹ range, while the C-Br stretch is found at lower frequencies, usually between 680-515 cm⁻¹.
X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination
In the absence of a single crystal, Powder X-ray Diffraction (PXRD) could be used. While PXRD does not typically provide the detailed atomic coordinates that single-crystal XRD does, it yields a characteristic diffraction pattern for a specific crystalline phase. This pattern is useful for identifying the compound, assessing its crystallinity and purity, and distinguishing between different polymorphic forms. To date, no public records of a solved crystal structure for this compound are available.
Complementary Advanced Characterization Techniques
In addition to primary spectroscopic methods for structural elucidation, a suite of advanced analytical techniques is essential for a comprehensive characterization of this compound, particularly in the context of synthetic research where purity, morphology, and surface characteristics are critical. These methods provide data beyond simple molecular structure, offering insights into the material properties of the compound.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. For a synthesized sample of this compound, XPS is invaluable for confirming the presence of the constituent elements (C, N, Cl, Br) on the surface of the material and verifying their expected chemical bonding environments.
The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material. The binding energy of the electrons can be calculated, which is characteristic of each element. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the atoms. For instance, XPS can distinguish between covalent C-Br bonds and ionic bromide (Br⁻), confirming the successful incorporation of bromine into the quinazoline ring system. researchgate.net
Research Findings: In the analysis of halogenated organic compounds, XPS provides definitive evidence of covalent C-Halogen bond formation. The high-resolution spectrum for the Br 3d region would be expected to show a doublet (Br 3d₅/₂ and Br 3d₃/₂) with a spin-orbit splitting of approximately 1.05 eV. xpsfitting.com The binding energy for the Br 3d₅/₂ peak in a covalent C-Br bond typically appears around 70-71 eV. researchgate.net Similarly, the Cl 2p spectrum would exhibit a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) characteristic of a C-Cl bond. This surface-specific information is crucial for verifying the integrity of the compound after synthesis, purification, and storage.
Table 1: Representative XPS Data for this compound
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
|---|---|---|---|
| Carbon | C 1s | ~284.8 (C-C, C-H), ~286.5 (C-N), ~287.0 (C-Cl, C-Br) | Confirms carbon backbone and bonding to heteroatoms. |
| Nitrogen | N 1s | ~399.5 | Confirms presence and chemical state of nitrogen in the pyrimidine ring. |
| Chlorine | Cl 2p₃/₂ | ~200.0 | Confirms covalent C-Cl bond. |
| Bromine | Br 3d₅/₂ | ~70.5 | Confirms covalent C-Br bond. researchgate.net |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
SEM and TEM are powerful microscopy techniques for characterizing the morphology and structure of solid materials. In the context of this compound, which is a solid crystalline compound, these methods are used to analyze the product's physical characteristics following crystallization.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface topography. It is used to determine the morphology, size, and size distribution of the crystalline particles. For instance, SEM analysis would reveal whether the synthesized this compound formed as well-defined needles, plates, or irregular agglomerates. This morphological information is vital for understanding the crystallization process and for downstream applications where particle characteristics can influence properties like dissolution rate and handling.
Transmission Electron Microscopy (TEM): TEM offers significantly higher spatial resolution than SEM, allowing for the visualization of finer morphological details. While typically used for nanomaterials, TEM can also be employed to study thin sections of crystalline organic compounds. A key application of TEM in this context is obtaining electron diffraction patterns from individual crystals. These patterns provide information about the crystal lattice and symmetry, complementing data obtained from single-crystal X-ray diffraction. researchgate.net
Research Findings: The application of SEM and TEM to crystalline organic intermediates is standard practice in process chemistry and materials science. The morphology of the crystals provides direct feedback on the purification and crystallization conditions. Well-defined, homogenous crystals observed under SEM are often indicative of a high-purity sample, whereas the presence of multiple crystal habits or amorphous material can suggest impurities or inconsistencies in the crystallization process.
Table 2: Morphological and Structural Analysis via Electron Microscopy
| Technique | Parameter Analyzed | Typical Information Obtained for this compound |
|---|---|---|
| SEM | Particle Morphology | Reveals crystal shape (e.g., prismatic, acicular, tabular). |
| Particle Size & Distribution | Quantitative analysis of crystal dimensions and uniformity. | |
| Surface Topography | Visualization of surface defects, steps, and agglomeration state. | |
| TEM | High-Resolution Morphology | Detailed imaging of crystal edges, dislocations, and internal structure. |
| Electron Diffraction | Provides data on crystal lattice parameters and symmetry. researchgate.net |
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)
The synthesis of quinazoline derivatives frequently involves the use of transition-metal catalysts, such as palladium, copper, manganese, or iron, for cross-coupling and cyclization reactions. nih.govmdpi.com It is a regulatory and quality control imperative to ensure that these metallic impurities are removed from the final compound to very low levels. Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive and robust technique for the determination of trace elemental impurities. metalanalysisgroup.com
The method involves introducing a sample, typically digested in acid to break down the organic matrix, into an argon plasma. The high temperature of the plasma excites the atoms of the elements present, causing them to emit light at their characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of each element, allowing for precise quantification. americanpharmaceuticalreview.com ICP-OES is the preferred method for assessing the purity of active pharmaceutical ingredients (APIs) and key intermediates with respect to inorganic contaminants. americanpharmaceuticalreview.comdoaj.org Recent advances in instrumentation also allow for the determination of halogen elements, which could be used to confirm the bulk elemental composition of this compound. spectroscopyonline.com
Research Findings: Validated ICP-OES methods are routinely used in the pharmaceutical industry to quantify residual metals in synthesized compounds. These methods demonstrate high specificity, linearity, and precision, with quantitation limits typically in the low parts-per-million (ppm, µg/g) range. americanpharmaceuticalreview.com For a batch of this compound synthesized using a palladium-catalyzed reaction, ICP-OES analysis would be performed to ensure the level of residual palladium is below the acceptable limit set by regulatory guidelines.
Table 3: Illustrative ICP-OES Purity Analysis of a this compound Batch
| Element (Potential Catalyst Residue) | Method Limit of Quantitation (µg/g) | Acceptance Limit (µg/g) | Result for Batch No. XYZ-001 (µg/g) | Status |
|---|---|---|---|---|
| Palladium (Pd) | 1.0 | < 10 | 2.5 | Pass |
| Copper (Cu) | 2.0 | < 250 | < 2.0 | Pass |
| Iron (Fe) | 5.0 | < 1300 | 15.7 | Pass |
| Manganese (Mn) | 1.0 | (Not specified) | < 1.0 | Pass |
| Nickel (Ni) | 2.5 | < 20 | < 2.5 | Pass |
Computational and Theoretical Investigations of 2 Bromo 5 Chloroquinazoline
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic structure and molecular properties of 2-bromo-5-chloroquinazoline. Density Functional Theory (DFT) is a commonly employed method for such investigations, often utilizing functionals like B3LYP with basis sets such as 6-31G(d,p) to predict molecular structure and electronic properties. researchgate.net
The electronic properties of substituted quinazolines are significantly influenced by the nature and position of their substituents. In this compound, the bromine and chlorine atoms, being highly electronegative, are expected to act as electron-withdrawing groups. This influences the electron density distribution across the quinazoline (B50416) ring system. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key descriptors of electronic behavior. For similar quinazolinone derivatives, the HOMO is often located on the bromobenzene and quinazolinone rings, while the LUMO is distributed across the entire molecule. nih.gov The energy gap between the HOMO and LUMO is a crucial parameter for determining the kinetic stability and reactivity of the molecule; a larger energy gap suggests higher stability and lower reactivity. nih.gov
Table 1: Predicted Molecular Properties of Substituted Quinazolines
| Property | Description | Significance for this compound |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A larger gap indicates greater electronic stability and lower chemical reactivity. The electron-withdrawing halogens are expected to influence this gap. |
| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | Characterizes the electron-accepting ability of the quinazoline moiety. beilstein-journals.org |
| Ionization Potential | The minimum energy required to remove an electron from a gaseous atom or molecule. | Indicates the energy needed for electron release; for similar compounds, this ranges from 5.22–5.87 eV. beilstein-journals.org |
| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | The presence of two different halogen atoms at positions 2 and 5 will create a significant dipole moment, influencing solubility and intermolecular interactions. |
Note: The values in this table are based on general findings for substituted quinazolines and represent expected trends for this compound.
Theoretical Analysis of Reaction Mechanisms and Transition States
Theoretical analysis is crucial for elucidating the pathways of chemical reactions involving this compound. Transition state theory (TST) provides a framework for understanding reaction rates by examining the properties of the activated complex, or transition state, which represents the highest energy point along the reaction coordinate. wikipedia.org Computational methods, particularly DFT, can be used to locate and characterize the geometries and energies of reactants, products, and transition states.
For reactions involving haloquinazolines, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, theoretical analysis can predict the most likely reaction pathway. For instance, in cross-coupling reactions, the initial step often involves the oxidative addition of the haloaromatic compound to a low-valent metal catalyst. The energy barrier for this step is related to the strength of the carbon-halogen bond being broken.
The study of reaction mechanisms also involves mapping the potential energy surface to identify intermediates and transition states. This allows for a detailed, step-by-step understanding of how reactants are converted to products. While specific theoretical studies on the reaction mechanisms of this compound are not extensively documented, the principles derived from studies on other halogenated heterocycles are directly applicable.
Assessment of Bond Dissociation Energies and Thermodynamic Stability
The thermodynamic stability of this compound and the relative reactivity of its two halogen substituents can be assessed by calculating bond dissociation energies (BDEs). BDE is the energy required to homolytically cleave a chemical bond. Computational methods like B3LYP and the more accurate G3B3 can be used to calculate these values. nih.gov
For halogenated heterocycles, the C-X (X = Cl, Br) bond strength is a key determinant of reactivity, particularly in reactions like palladium-catalyzed cross-coupling. Theoretical studies on a range of halo-heterocycles have shown a strong correlation between C-Br and C-Cl BDEs, with the C-Cl bond being consistently stronger. On average, C-Cl BDEs are about 7.55 ± 0.42 kcal/mol higher than C-Br BDEs. nih.gov This suggests that in this compound, the C-Br bond at the 2-position is more labile and likely to react preferentially over the C-Cl bond at the 5-position in many chemical transformations.
Table 2: Comparison of Carbon-Halogen Bond Dissociation Energies (BDEs)
| Bond | Typical BDE (kJ/mol) | Typical BDE (kcal/mol) | Expected Reactivity in this compound |
|---|---|---|---|
| C-F | 485 | 115.8 | N/A |
| C-H | 411 | 98.2 | Less reactive than C-Br and C-Cl in many reactions |
| C-Cl | 327 | 78.1 | Less reactive than C-Br |
| C-Br | 285 | 68.1 | More reactive than C-Cl |
| C-I | 213 | 50.9 | N/A |
Note: The BDE values are general estimates for carbon-halogen bonds and can vary based on the specific molecular environment. quora.com The trend C-Cl > C-Br holds for halo-heterocycles. nih.gov
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the structural elucidation of molecules like this compound. Methods such as DFT can be used to calculate vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. github.ionih.govresearchgate.net
For vibrational analysis, DFT calculations can predict the frequencies and intensities of IR and Raman bands. These calculated spectra can then be compared with experimental data to confirm the molecular structure. The effects of the halogen substituents on the vibrational frequencies can be systematically studied. nih.gov
The prediction of ¹H and ¹³C NMR spectra is also a common application of computational chemistry. Various functionals and basis sets can be benchmarked against experimental data to find the most accurate method. github.io For complex molecules, a conformational search is often performed first, followed by NMR shift prediction for each conformer. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. github.io
Conformational analysis involves identifying the stable geometries (conformers) of a molecule and determining their relative energies. For a relatively rigid molecule like this compound, the number of low-energy conformers is expected to be small. However, understanding the preferred orientation of any potential substituents and the planarity of the ring system is important for understanding its interactions and reactivity. Electronic structure calculations can predict the geometries of different conformers and their energy differences. nih.gov
Molecular Dynamics Simulations to Understand Reactivity in Solution Phase
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules in a condensed phase, such as in solution. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational dynamics, solvation effects, and intermolecular interactions. researchgate.net
For this compound, MD simulations can be used to understand its behavior in different solvents. The choice of solvent can significantly influence the reactivity and stability of a molecule. MD simulations can model the explicit interactions between the solute (this compound) and solvent molecules, providing a more realistic picture of its behavior than gas-phase calculations.
In the context of drug design, MD simulations are often used to study the interaction of a ligand with its target protein. nih.gov If this compound were being investigated as a potential drug candidate, MD simulations could be used to assess the stability of its binding to a target receptor over time. Parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) can be calculated from the simulation trajectory to evaluate the conformational stability of the molecule and the protein-ligand complex. nih.gov Reactive MD simulations can even be used to model chemical reactions and study the influence of the solvent environment on the reaction pathway. nih.gov
2 Bromo 5 Chloroquinazoline As a Strategic Building Block in Complex Molecule Synthesis
Foundation for Synthesizing Polysubstituted Quinazoline (B50416) Derivatives
2-Bromo-5-chloroquinazoline serves as an excellent foundational molecule for constructing a wide range of polysubstituted quinazoline derivatives. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its utility. The bromine atom at the C2 position is significantly more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions compared to the chlorine atom at the C5 position. This reactivity hierarchy is attributed to the electronic effects within the pyrimidine (B1678525) ring of the quinazoline system.
This strategic dihalogenated pattern enables chemists to selectively modify the C2 position while leaving the C5 position intact for subsequent transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are particularly effective for introducing new carbon-carbon and carbon-nitrogen bonds at the C2 position. nih.govnih.govmdpi.com For instance, reaction with various aryl- or heteroarylboronic acids can furnish 2-aryl-5-chloroquinazolines. nih.gov Similarly, terminal alkynes can be coupled to yield 2-alkynyl-5-chloroquinazolines, and a variety of amines can be introduced to produce 2-amino-5-chloroquinazoline (B68112) derivatives. nih.govnih.gov
The resulting 5-chloro-2-substituted quinazolines are themselves valuable intermediates. The remaining chlorine atom at the C5 position can then be targeted under more forcing reaction conditions or with different catalytic systems to introduce a second point of diversity, ultimately leading to the synthesis of di- or polysubstituted quinazolines with precisely controlled substitution patterns.
Table 1: Exemplary Cross-Coupling Reactions at the C2-Position of this compound
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 2-Aryl-5-chloroquinazoline |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 2-Alkynyl-5-chloroquinazoline |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand / Base | 2-Amino-5-chloroquinazoline |
Applications in Sequential and One-Pot Multi-Step Synthetic Strategies
The distinct reactivity of the two halogen substituents in this compound makes it an ideal substrate for sequential and one-pot multi-step synthetic strategies. nih.gov These approaches are highly valued in modern organic synthesis for their efficiency, reduction of waste, and ability to rapidly build molecular complexity from simple starting materials. nih.govacs.org
A typical sequential strategy would involve the initial selective functionalization of the C2-bromo position. After isolation and purification of the 2-substituted-5-chloroquinazoline intermediate, a second distinct transformation can be carried out at the C5-chloro position. This stepwise approach allows for the use of incompatible reagents and conditions for the two steps and provides unambiguous characterization of intermediates.
More advanced one-pot strategies can also be envisioned. For example, a carefully designed catalytic system could potentially allow for a tandem cross-coupling sequence. This might involve a palladium-catalyzed Sonogashira coupling at the C2 position under mild conditions, followed by the in-situ addition of a different catalyst or ligand and a nucleophile to target the C5 position, all within a single reaction vessel. nih.govnih.gov Such methodologies, while challenging to develop, offer significant advantages in terms of step economy and resource efficiency for the synthesis of complex quinazoline libraries. arkat-usa.org
Diversification of Quinazoline Scaffolds through Chemo- and Regioselective Transformations
Chemoselectivity and regioselectivity are critical concepts in the synthesis of complex molecules, and this compound provides an excellent platform for exploring such selective transformations. The primary factor governing its reactivity is the electronically distinct nature of the C2 and C5 positions.
Regioselectivity: In palladium-catalyzed cross-coupling reactions, the C2 position is overwhelmingly favored for substitution due to the higher reactivity of the C-Br bond compared to the C-Cl bond and the electronic activation provided by the adjacent nitrogen atoms in the pyrimidine ring. nih.gov It is well-established in similar di- and tri-haloquinazoline systems that the order of reactivity for nucleophilic aromatic substitution and cross-coupling is generally C4 > C2 > C6 > C8 > C5 > C7. nih.govmdpi.com In the absence of a C4 substituent, the C2-bromo group on this compound is the most labile site for these transformations. This inherent regioselectivity allows for predictable and controlled synthesis of 2-substituted derivatives without significant formation of side products from reaction at the C5 position under standard conditions.
Chemoselectivity: The term chemoselectivity here refers to the ability to discriminate between the two different halogen atoms. A wide variety of palladium-catalyzed reactions (Suzuki, Sonogashira, Buchwald-Hartwig, Heck, Stille) can be performed selectively at the C2-Br bond. nih.govnih.govlibretexts.org The C5-Cl bond is generally unreactive under the conditions used for C2 functionalization, allowing it to be carried through the reaction sequence. This inertness under initial conditions means it can be addressed in a subsequent step, possibly using nickel catalysis or more forcing palladium-catalyzed conditions, to achieve a second, different substitution. This orthogonal reactivity is key to the diversification of the quinazoline scaffold.
Development of Novel Synthetic Methodologies Leveraging the Unique Reactivity of this compound
The unique electronic and steric environment of this compound makes it a target for the development of novel synthetic methodologies. Research in this area focuses on exploiting the differential reactivity of the two halogen atoms to create efficient and novel synthetic pathways.
One area of development is the expansion of the one-pot, multi-reaction sequences. This involves the design of sophisticated catalytic systems that can mediate multiple, distinct bond-forming events in a single pot. For example, a system could be developed to perform a C-N coupling at C2, followed by a C-H activation/functionalization on the benzene (B151609) ring, a transformation influenced by the electronic nature of the C5-chloro substituent.
Furthermore, the electronic perturbation offered by the 5-chloro group can be harnessed to fine-tune the reactivity at the C2 position. This substituent effect could be exploited to achieve transformations that are difficult with other substitution patterns. For instance, the electron-withdrawing nature of the chlorine atom might influence the oxidative addition step in palladium catalysis, potentially allowing for the use of less reactive coupling partners or milder reaction conditions. The development of methodologies that can selectively activate the typically less reactive C5-Cl bond in the presence of a functionalized C2 position is also a significant area of interest, promising even greater flexibility in the design of complex quinazoline-based molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-5-chloroquinazoline, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves halogenation of quinazoline precursors. For example, bromination of 5-chloroquinazoline derivatives using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80–100°C under inert atmosphere achieves regioselective bromination. Optimization of solvent polarity and temperature is critical to avoid di-substitution byproducts . Purity (>95%) is achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Look for characteristic aromatic proton signals in the δ 8.5–9.0 ppm range and carbon signals for Br/Cl substituents (e.g., C-Br at ~δ 120–125 ppm in 13C NMR).
- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 259.9 (M+H)+ for C8H4BrClN2.
- Elemental Analysis : Verify Br and Cl content within ±0.3% of theoretical values.
- HPLC : Use a C18 column with acetonitrile/water mobile phase to assess purity (>95%) .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Storage : Keep in a sealed container under argon at 2–8°C to prevent hydrolysis.
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl and Br groups activate the quinazoline core for Suzuki-Miyaura couplings. Bromine at position 2 is more reactive than chlorine at position 5 due to lower steric hindrance. Use Pd(PPh3)4 (2 mol%) with arylboronic acids in THF/water (3:1) at 60°C. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc 4:1) .
Q. What computational methods can predict the regioselectivity of nucleophilic substitutions on this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The C2 bromine site shows higher electrophilicity (Mulliken charge: +0.32 vs. C5 Cl: +0.18), favoring nucleophilic attack at C2. Compare with experimental kinetic data (e.g., SNAr reactions with amines) to validate computational models .
Q. How do trace impurities in this compound affect biological activity assays?
- Methodological Answer : Residual solvents (e.g., DMF) or halogenated byproducts (e.g., di-brominated species) can inhibit enzyme binding. Pre-treat samples via:
- Solid-Phase Extraction : Use C18 cartridges to remove non-polar impurities.
- Dosage Controls : Run parallel assays with HPLC-purified vs. crude samples to quantify false positives/negatives .
Q. What strategies resolve contradictions in spectral data (e.g., IR, NMR) between synthesized batches?
- Methodological Answer :
- IR Variability : Ensure anhydrous conditions during analysis; moisture can obscure C-Br stretches (~550 cm⁻1). Calibrate instruments with KBr pellets .
- NMR Shifts : Use deuterated solvents (e.g., DMSO-d6) consistently. Compare with literature data for halogenated quinazolines .
Experimental Design & Data Analysis
Q. How to design a kinetic study for the hydrolysis of this compound under physiological conditions?
- Methodological Answer :
- Conditions : Simulate pH 7.4 (phosphate buffer, 37°C).
- Sampling : Aliquot at t = 0, 1, 3, 6, 12, 24 hrs.
- Analysis : Quantify degradation via LC-MS; plot ln[concentration] vs. time to determine rate constant (k). Include controls with antioxidants (e.g., BHT) to assess oxidative pathways .
Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Use multivariate regression (e.g., PLS) to correlate electronic descriptors (Hammett σ, logP) with bioactivity. Validate models via leave-one-out cross-validation (Q² > 0.5) .
Notes for Reproducibility
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
